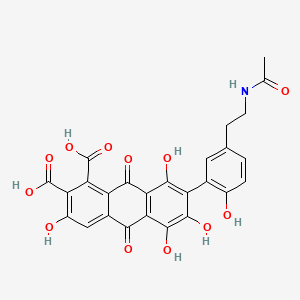

Laccaic acid A

Descripción

Propiedades

IUPAC Name |

7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO12/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLWXZNPOVMUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936173 | |

| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15979-35-8 | |

| Record name | Laccaic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15979-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laccaic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015979358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Laccaic Acid A: A Technical Guide for Scientific Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Laccaic acid A, a prominent member of the laccaic acid family of anthraquinone derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and biological pathway interactions to facilitate further research and application.

Core Physicochemical Properties

This compound, a natural dye and biologically active molecule, possesses a unique set of physicochemical characteristics that underpin its utility in various scientific domains. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₉NO₁₂ | [1][2] |

| Molecular Weight | 537.43 g/mol | [1] |

| Melting Point | Not explicitly reported in the literature. Anthraquinone, the core structure, melts at 283-286°C. | [3] |

| Solubility | Slightly soluble in water and ethanol; easily soluble in alkaline solutions. At 20°C, solubility in water is 0.0335% and in 95% ethanol is 0.916%. | [4][5] |

| pKa | pK₁ = 5.51, pK₂ = 8.2 | [6][7] |

| UV-Vis λmax | 488 nm, 532 nm, 564 nm in aqueous solution at different pH values. | [6][7][8] |

Spectroscopic Profile

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification of this compound. In LC-MS/MS analysis, the deprotonated molecular ion [M-H]⁻ is observed. Further fragmentation of this ion typically involves the loss of one or two molecules of carbon dioxide (CO₂) from the carboxylic acid groups.[7]

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of this compound reveals the presence of its key functional groups. The spectrum is characterized by:

-

O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is indicative of the carboxylic acid and phenolic hydroxyl groups.

-

C=O Stretching: Strong absorptions between 1700-1650 cm⁻¹ correspond to the carbonyl groups of the anthraquinone core and the carboxylic acids.

-

C=C Stretching: Bands in the 1600-1400 cm⁻¹ region are attributed to the aromatic ring stretching vibrations.

-

Amide Bands: The presence of the amide group is confirmed by characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak assignments for this compound are not extensively reported in publicly available literature, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the aromatic protons and carbons of the anthraquinone and phenyl rings, as well as signals for the acetamidoethyl side chain.

Experimental Protocols

Standard methodologies are employed for the determination of the physicochemical properties of natural products like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased.

-

The temperature range from which the first drop of liquid is observed to the temperature at which the entire sample has melted is recorded as the melting range. For pure compounds, this range is typically narrow.

dot

Caption: Workflow for Melting Point Determination.

Solubility Determination

The solubility of a compound can be determined by the shake-flask method followed by quantification.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

dot

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[2][9][10]

Protocol:

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve.

dot

Caption: Workflow for pKa Determination.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, including the inhibition of DNA methyltransferase 1 (DNMT1) and the modulation of signaling pathways associated with insulin resistance.

Inhibition of DNA Methyltransferase 1 (DNMT1)

This compound is a direct inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[4][11][12][13] By inhibiting DNMT1, this compound can lead to the demethylation of DNA and the re-expression of tumor suppressor genes that are silenced in cancer cells. This makes it a compound of interest in epigenetic cancer therapy research.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. AMP-activated Protein Kinase and FoxO Transcription Factors in Dietary Restriction–induced Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.williams.edu [web.williams.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

The Crimson Enigma: Unraveling the Biosynthesis of Laccaic Acid A in Kerria lacca

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The vibrant crimson pigment, laccaic acid A, a polyketide of significant commercial and historical importance, has long been associated with the lac insect, Kerria lacca. For centuries, the origin of this complex molecule remained an enigma. Recent groundbreaking research has overturned the long-held belief that the insect itself is the producer, revealing instead a fascinating case of symbiotic biosynthesis. This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway, highlighting the pivotal role of a yeast-like endosymbiont. It details the proposed enzymatic steps, presents available quantitative data, outlines key experimental protocols for studying this unique system, and provides visual representations of the core pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals interested in polyketide biosynthesis, insect-symbiont interactions, and the discovery of novel bioactive compounds.

Introduction

Laccaic acids are a group of anthraquinone-based pigments responsible for the characteristic red color of lac dye, a natural colorant with a rich history of use in textiles, food, and cosmetics.[1] this compound is a major component of this dye, derived from the resinous secretions of the lac insect, Kerria lacca.[2] These pigments belong to the polyketide family of natural products, a diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3]

For decades, the biosynthesis of laccaic acids was presumed to occur within the lac insect. However, the absence of identifiable polyketide synthase (PKS) genes in the insect's genome presented a significant scientific puzzle.[1] A recent paradigm shift in our understanding has revealed that the true architect of this compound is a transovarially transmitted, yeast-like symbiont (YLS) residing within the insect.[1][4] This discovery has profound implications for the study of insect-microbe symbiosis and opens new avenues for the biotechnological production of these valuable compounds.

This guide will delve into the core of this symbiotic biosynthetic pathway, providing a technical overview for researchers.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from simple metabolic precursors and involves a key polyketide synthase enzyme complex within the yeast-like symbiont of Kerria lacca. The proposed pathway can be divided into two main stages: the formation of the anthraquinone core and its subsequent modification.

Formation of the Polyketide Backbone and Anthraquinone Core

The biosynthesis is believed to initiate with the condensation of acetyl-CoA and malonyl-CoA units, a hallmark of polyketide synthesis.[2] It is proposed that a type II polyketide synthase (PKS) is the key enzyme responsible for the iterative condensation of these precursors to form a poly-β-keto chain.[2] This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold.[2]

Laccaic acid D, a simpler anthraquinone derivative, has been identified as a likely common precursor for the other laccaic acids, including this compound.[2][5] The formation of this precursor is a critical juncture in the pathway.

Tailoring Reactions: The Path to this compound

Following the formation of the laccaic acid D core, a series of "tailoring" enzymatic modifications occur to yield the final this compound molecule. These modifications are crucial for the final structure and properties of the pigment. While the exact sequence and enzymes are still under investigation, the key transformation involves the attachment of a side chain derived from the amino acid tyrosine.[1]

The yeast-like symbiont has been found to possess the complete genetic machinery for de novo tyrosine biosynthesis, a capability the lac insect host lacks.[1][4] This underscores the critical role of the symbiont in providing all the necessary building blocks for the final pigment. The proposed subsequent steps include:

-

Hydroxylation and other modifications of the anthraquinone core.

-

Conjugation of a tyrosine-derived moiety to the core. The exact nature of the activated tyrosine derivative and the conjugating enzyme are yet to be fully elucidated.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The recent discovery of the symbiont's role in laccaic acid biosynthesis means that detailed quantitative data on pathway intermediates and enzyme kinetics are still emerging. However, some key quantitative findings have been reported.

A study using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) has identified and characterized several laccaic acids from Kerria species. The retention times and mass-to-charge ratios from this study are summarized below.

| Compound | Retention Time (min) | [M-H]- (m/z) |

| This compound | 20.10 | 536 |

| Laccaic Acid B | 19.72 | 495 |

| Laccaic Acid C | 16.37 | 538 |

| Laccaic Acid E | 16.64 | 494 |

| Table 1: HPLC-MS data for laccaic acids from Kerria sp.[6] |

Furthermore, a metabolomic analysis revealed a 23-fold higher relative concentration of tyrosine in adult female K. lacca compared to their phloem sap diet, highlighting the symbiont's significant contribution of this crucial precursor.[1]

It is important to note that absolute quantitative data for the biosynthetic intermediates and the kinetic parameters of the involved enzymes (e.g., Km, Vmax for the PKS) have not yet been published.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound has relied on a combination of modern molecular and analytical techniques. Below are detailed representative protocols for the key experiments.

Isolation of Endosymbionts from Kerria lacca

This protocol describes a general method for isolating culturable endosymbionts. It is important to note that the yeast-like symbiont responsible for laccaic acid synthesis has been reported as unculturable in vitro.[1] Therefore, this protocol is more suited for isolating bacterial endosymbionts but can be adapted for attempts to culture the YLS or for downstream molecular analysis where pure cultures are not strictly necessary (e.g., DNA extraction from a mixed microbial pellet).

Materials:

-

Adult female Kerria lacca insects

-

70% (v/v) ethanol

-

Sterile peptone water or insect saline

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile pestles for microcentrifuge tubes

-

Nutrient Agar (NA) plates (or specialized fungal growth media like Potato Dextrose Agar)

-

Incubator

Procedure:

-

Surface sterilize the adult female insects by washing them in 70% ethanol for 1-2 minutes, followed by three rinses in sterile distilled water.

-

Aseptically place individual insects into sterile 1.5 mL microcentrifuge tubes containing 500 µL of sterile peptone water or insect saline.

-

Thoroughly crush the insects using a sterile pestle.

-

Create a serial dilution of the resulting suspension in sterile peptone water.

-

Plate 100 µL of each dilution onto NA plates (or other suitable growth media).

-

Incubate the plates at 37°C (for bacteria) or 25-28°C (for fungi) for 24-72 hours.

-

Isolate individual colonies based on morphology for further characterization.[7]

Metabolomic Analysis of Laccaic Acids

This protocol provides a representative workflow for the analysis of laccaic acids and their precursors in K. lacca using Liquid Chromatography-Mass Spectrometry (LC-MS), based on general entometabolomics procedures.

Materials:

-

Kerria lacca insects (e.g., control vs. fungicide-treated)

-

Liquid nitrogen

-

80% (v/v) methanol (pre-chilled to -20°C)

-

Sterile 1.5 mL microcentrifuge tubes

-

Bead beater and sterile beads

-

Centrifuge (refrigerated)

-

LC-MS grade water, acetonitrile, and formic acid

-

HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Quenching and Extraction:

-

Flash-freeze whole insects or dissected tissues in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in pre-chilled 80% methanol using a bead beater.

-

Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the HPLC system.

-

Separate the metabolites on a C18 column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Analyze the eluent using the mass spectrometer in negative ion mode to detect the deprotonated molecules [M-H]- of the laccaic acids.

-

Identify compounds by comparing their retention times and accurate mass-to-charge ratios with authentic standards or literature data.[6]

-

-

Data Analysis:

-

Process the raw data using appropriate software to perform peak picking, alignment, and integration.

-

Use statistical analysis (e.g., t-tests, PCA) to identify significant differences in metabolite levels between experimental groups.

-

Gene Expression Analysis in the Yeast-Like Symbiont

This protocol outlines a general method for quantifying the expression of biosynthetic genes in the unculturable yeast-like symbiont using quantitative real-time PCR (qPCR).

Materials:

-

Kerria lacca insects (control vs. experimental condition)

-

RNA extraction kit suitable for yeast/fungi and insect tissues

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Real-time PCR instrument

-

Primers specific for the target symbiont genes (e.g., PKS genes) and a reference gene.

Procedure:

-

RNA Extraction:

-

Extract total RNA from whole insects or specific tissues known to harbor the symbiont (e.g., ovaries) using a suitable kit, including a bead-beating step to lyse the yeast cells.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR:

-

Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.

-

Conclusion and Future Directions

The discovery that a yeast-like symbiont is responsible for the biosynthesis of this compound in Kerria lacca represents a major advancement in our understanding of this commercially important natural product. This symbiotic relationship highlights the vast and often untapped metabolic potential of microbial partners in insects.

While the overall pathway has been proposed, significant research is still required to fully elucidate the enzymatic machinery. Future research should focus on:

-

Functional characterization of the PKS: Heterologous expression of the symbiont's PKS genes in a model organism (e.g., Saccharomyces cerevisiae) would allow for detailed biochemical characterization of the enzyme's activity, substrate specificity, and product profile.

-

Identification of tailoring enzymes: A combination of transcriptomics and proteomics can be used to identify the specific enzymes responsible for the modifications of the laccaic acid D core.

-

Regulatory mechanisms: Investigating the signaling and regulatory networks between the lac insect and its symbiont will be crucial to understand how pigment production is controlled.

-

Biotechnological applications: The identification of the complete biosynthetic gene cluster opens the door for metabolic engineering and synthetic biology approaches to produce this compound and novel derivatives in heterologous hosts, providing a sustainable alternative to extraction from the insect.

This technical guide provides a foundation for researchers to delve into this exciting field. The continued exploration of the Kerria lacca symbiosis is poised to yield not only a deeper understanding of polyketide biosynthesis but also new opportunities for the development of valuable natural products.

References

- 1. Entometabolomics: applications of modern analytical techniques to insect studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Densities of Bacterial Endosymbionts of Insects by Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An endosymbiotic origin of the crimson pigment from the lac insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indian Institute of Science [iisc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Densities of Bacterial Endosymbionts of Insects by Real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Quantification of Densities of Bacterial Endosymbionts of Insects by Real-time PCR. | Semantic Scholar [semanticscholar.org]

The Crimson Alliance: A Technical Guide to the Chemical Structure and Isomers of Laccaic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid, a complex mixture of anthraquinone derivatives, is the principal coloring component of lac dye, a natural resin secreted by the insect Kerria lacca. Comprising at least five distinct isomers, designated Laccaic acid A, B, C, D, and E, this family of compounds presents a rich tapestry of chemical diversity and biological activity. This technical guide provides an in-depth exploration of the chemical structures and isomeric variations of Laccaic acid. It offers a comprehensive summary of their physicochemical properties, detailed experimental protocols for their isolation and characterization, and a visualization of the key signaling pathway modulated by this compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Isomers

Laccaic acids are a group of substituted 2-phenylanthraquinone-1,2-dicarboxylic acids. The core structure consists of a planar anthraquinone system with a phenyl group at the 2-position and two carboxylic acid groups at the 1 and 2 positions of the anthraquinone core. The isomers primarily differ in the substituent on the phenyl ring.[1][2] this compound is the major component of the dye complex.[2][3]

The chemical structures of the five main isomers of Laccaic acid are presented below:

Diagram 1: Chemical Structures of Laccaic Acid Isomers

Physicochemical Properties of Laccaic Acid Isomers

The distinct side chains of the Laccaic acid isomers result in variations in their physicochemical properties, which are crucial for their separation, identification, and biological activity. A summary of these properties is provided in the table below.

| Property | This compound | Laccaic Acid B | Laccaic Acid C | Laccaic Acid D | Laccaic Acid E |

| IUPAC Name | 7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid[1] | 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid[4] | 7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | 3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid[5] | 7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid[6] |

| Molecular Formula | C₂₆H₁₉NO₁₂[7] | C₂₄H₁₆O₁₂[4] | C₂₅H₁₇NO₁₃[8] | C₁₆H₁₀O₇[5] | C₂₄H₁₇NO₁₁[6] |

| Molecular Weight ( g/mol ) | 537.43[9] | 496.38[7] | 539.40[7] | 314.25[10] | 495.40[6] |

| Appearance | Red platelets from methanol[7] | Red needles from methanol[7] | Dark red needles from methanol[7] | Yellow needles from water[7] | Not specified |

| CAS Number | 15979-35-8[1] | 17249-00-2[11] | Not readily available | 18499-84-8[10] | 14597-16-1 |

Experimental Protocols

Isolation of Laccaic Acids from Stick Lac

The following protocol outlines a general procedure for the extraction and fractionation of laccaic acids from their natural source.

Methodology:

-

Extraction: Powdered stick lac is extracted with deionized water at 60°C for 1 hour.[1] The aqueous solution is then filtered and concentrated under reduced pressure to yield a crude lac dye extract.[1]

-

Fractionation: The crude extract is subjected to sequential solvent extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate the components based on their solubility.[12][13] this compound is often enriched in the ethyl acetate fraction.[12]

-

Chromatographic Purification: The enriched fractions are further purified using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A validated preparative HPLC method for the separation of Laccaic acids A, B, and D has been reported.[3]

-

Instrumentation: A preparative HPLC system equipped with a photodiode array (PDA) detector.[3]

-

Column: Inertsil ODS-3 reverse-phase C18 column.[3]

-

Mobile Phase:

-

Elution: A gradient run with a total runtime of 33 minutes.[3]

-

Flow Rate: 15 mL/min[3]

-

Detection: PDA detector set between 275 nm and 410 nm.[3]

-

Fraction Collection: Time-based fraction collection allows for the isolation of individual isomers.[3]

Structural Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of Laccaic acid isomers.

-

Sample Preparation: Samples are typically dissolved in deuterated solvents such as DMSO-d₆, which helps to prevent aggregation.[14]

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra are acquired. The field strength of the spectrometer should be reported for each spectrum.[15] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).[11]

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the isomers.

-

Ionization: Electrospray ionization (ESI) is a common technique used for Laccaic acids.[12][16]

-

Analysis: High-resolution mass spectrometry (e.g., QToF-MS) provides accurate mass measurements.[16] Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the precursor ions, aiding in the differentiation of isomers.[17][18]

Biological Activity and Signaling Pathway

This compound has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.[1][4] This inhibition is competitive with the DNA substrate.[1][7]

Diagram 3: this compound Signaling Pathway

References

- 1. This compound Is a Direct, DNA-competitive Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Preparative-HPLC Method Development and Validation for the Estimation and Identification of Laccaic Acid-A, Laccaic Acid-B, and Laccaic Acid-D | Bentham Science [eurekaselect.com]

- 4. brennerlab.net [brennerlab.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Laccaic acid D | C16H10O7 | CID 9883304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. mdpi.com [mdpi.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Laccaic Acid A as a DNMT1 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, a critical epigenetic modification frequently dysregulated in cancer. The aberrant hypermethylation of tumor suppressor genes by DNMT1 contributes to oncogenesis, making it a prime target for therapeutic intervention. Laccaic acid A, a natural anthraquinone compound, has emerged as a potent and specific inhibitor of DNMT1. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its direct, DNA-competitive inhibition of DNMT1. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize its activity, and includes visualizations of the relevant pathways and experimental workflows.

Core Mechanism of Action: DNA-Competitive Inhibition

This compound functions as a direct inhibitor of DNMT1.[1][2][3][4][5] Extensive kinetic studies have revealed that it acts as a DNA-competitive inhibitor, meaning it directly competes with the DNA substrate for binding to the active site of DNMT1.[1][3][4] This mode of action is distinct from nucleoside analogs like 5-aza-2'-deoxycytidine, which require incorporation into the DNA to exert their inhibitory effect. The inhibition by this compound is reversible and not dependent on the formation of a covalent bond with the enzyme.

The proposed mechanism involves this compound occupying the DNA binding pocket of DNMT1, thereby preventing the enzyme from accessing its hemimethylated DNA substrate. This direct blockade of the active site effectively halts the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the cytosine residue on the DNA. Interestingly, kinetic analyses have shown that Lacca-ic acid A exhibits mixed inhibition with respect to SAM, suggesting that its binding may also influence the affinity of the enzyme for its methyl donor cofactor.

Signaling Pathway of DNMT1 Inhibition by this compound

Caption: Mechanism of DNMT1 inhibition by this compound.

Quantitative Data on DNMT1 Inhibition

Several studies have quantified the inhibitory potency of this compound against different constructs of the DNMT1 enzyme. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | DNMT1 Construct | Value | Reference |

| Ki | Activated DNMT1 (621–1600) | 310 ± 80 nM | [1] |

| IC50 | Activated DNMT1 (621–1600) | 650 ± 40 nM | [1] |

| IC50 | RFTS-containing DNMT1 (351–1600) | 19.1 ± 1.7 µM | [1] |

Note: The activated form of DNMT1 (621–1600) lacks the N-terminal regulatory Replication Foci Targeting Sequence (RFTS) domain, which autoinhibits the enzyme. The higher IC50 value for the RFTS-containing construct is expected due to the need to displace this inhibitory domain.

Experimental Protocols

Fluorogenic Endonuclease-Coupled DNA Methylation Assay

This continuous, real-time assay is a primary method for determining DNMT1 activity and inhibition.

Principle: A hairpin oligonucleotide substrate contains a hemimethylated CpG site within a restriction enzyme recognition sequence. The ends of the hairpin are labeled with a fluorophore and a quencher. Upon methylation of the hemimethylated site by DNMT1, a methylation-sensitive restriction endonuclease can cleave the now fully methylated recognition site. This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to DNMT1 activity.

Experimental Workflow:

Caption: Workflow for the DNMT1 inhibition assay.

Detailed Protocol:

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/ml BSA).

-

Reagents:

-

DNMT1: Use a purified, active form of DNMT1 (e.g., the truncated 621-1600 construct for higher activity).

-

DNA Substrate: A hairpin oligonucleotide with a single hemimethylated CpG site within a restriction site (e.g., for HpaII, the sequence would be 5'-...C(5mC)GG...-3' paired with 5'-...CCGG...-3'). The 5' and 3' ends are labeled with a compatible fluorophore/quencher pair (e.g., FAM/BHQ-1).

-

S-adenosylmethionine (SAM): The methyl donor cofactor.

-

Methylation-sensitive Restriction Endonuclease: An enzyme that specifically cleaves the fully methylated recognition site (e.g., HpaII).

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add the reaction buffer.

-

Add the DNA substrate, SAM, and the restriction endonuclease.

-

Add this compound at various concentrations to the test wells and the corresponding vehicle control (e.g., DMSO) to the control wells.

-

Initiate the reaction by adding DNMT1.

-

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FAM) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

-

Data Analysis:

-

Plot fluorescence intensity versus time for each reaction.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot percent inhibition versus this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the DNA substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Cell-Based Assays: Gene Reactivation in MCF-7 Breast Cancer Cells

This compound has been shown to reactivate the expression of methylation-silenced tumor suppressor genes in MCF-7 breast cancer cells, often in synergy with 5-aza-2'-deoxycytidine.

Cell Culture and Treatment:

-

Cell Line: MCF-7 human breast adenocarcinoma cell line.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Treatment:

-

Seed MCF-7 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, 5-aza-2'-deoxycytidine, or a combination of both. Include a vehicle-treated control group.

-

The treatment duration can vary, but a period of 72 to 96 hours is often used to allow for changes in DNA methylation and gene expression.

-

Gene Expression Analysis (qRT-PCR):

-

RNA Isolation: After treatment, harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the tumor suppressor genes of interest (e.g., p16, RARB, CDH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Run the PCR on a real-time PCR system.

-

-

Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated groups compared to the control group.

Logical Relationship of Experimental Findings

Caption: Logical flow of experimental evidence for this compound's mechanism.

Conclusion

This compound is a well-characterized, potent, and direct inhibitor of DNMT1. Its mechanism of action, primarily through competitive inhibition with the DNA substrate, offers a distinct advantage over existing nucleoside analog inhibitors. The ability of this compound to reactivate methylation-silenced tumor suppressor genes in cancer cells, both alone and in synergy with other demethylating agents, underscores its potential as a lead compound for the development of novel epigenetic therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as next-generation DNMT1 inhibitors for cancer treatment.

References

- 1. This compound is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is a Direct, DNA-competitive Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brennerlab.net [brennerlab.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of Laccaic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid A, a prominent member of the anthraquinone family of natural pigments, has garnered significant scientific interest owing to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound, with a primary focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies for the evaluation of its biological activities, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a natural anthraquinone derivative and a major constituent of lac dye, which is produced from the resinous secretions of the insect Kerria lacca. Structurally similar to several known therapeutic agents, this compound has emerged as a promising candidate for drug development. Its biological activities are attributed to its unique chemical structure, which enables it to interact with various cellular targets and modulate key signaling pathways implicated in a range of pathological conditions. This guide provides a detailed overview of the current scientific understanding of the biological activities of this compound.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. Its primary mechanism of action involves the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation, leading to the reactivation of tumor suppressor genes. Furthermore, it induces apoptosis and inhibits cancer cell proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) being key metrics.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 | MTT Assay | IC50 | < 100 nM | [1] |

| MCF-7 | DNMT1 Assay | Ki | 310 nM | [2][3] |

| Various Leukemia | SRB Assay | GI50 | < 10 µg/mL (for lac dye) | [4] |

| SiHa | SRB Assay | GI50 | < 10 µg/mL (for lac dye) | [4] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 565 nm.

This assay measures the inhibition of DNMT1 activity by monitoring the methylation of a DNA substrate.[3]

-

Reaction Mixture: Prepare a reaction mixture containing DNMT1 enzyme, a fluorogenic DNA substrate, and S-adenosylmethionine (SAM) in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture to allow the methylation reaction to proceed.

-

Endonuclease Digestion: Add a methylation-sensitive restriction endonuclease that cleaves the unmethylated DNA substrate, releasing a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity to determine the extent of methylation and, consequently, the inhibitory activity of this compound.

-

Data Analysis: Calculate the Ki value from the inhibition data.

Signaling Pathways in Anticancer Activity

This compound is a direct and competitive inhibitor of DNMT1.[2][3] By inhibiting DNMT1, it prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression and subsequent suppression of tumor growth.

This compound has been shown to induce apoptosis in cancer cells, a process of programmed cell death that is crucial for eliminating malignant cells. The exact mechanism of apoptosis induction by this compound is still under investigation but is thought to be linked to its ability to reactivate silenced pro-apoptotic genes through DNMT1 inhibition.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cancer and inflammatory disorders.

Quantitative Antioxidant Activity Data

| Assay Type | Parameter | Value | Reference |

| DPPH Radical Scavenging Assay | EC50 | 0.38 mg/mL (for laccaic acids) | [5] |

| Inhibition of Lipid Peroxidation | % Inhibition | 29.9% (for laccaic acids) | [5] |

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a model system like linoleic acid emulsion.

-

Reaction Mixture: Prepare a reaction mixture containing a lipid source (e.g., linoleic acid emulsion), a pro-oxidant (e.g., Fe²⁺), and the test compound (this compound) in a suitable buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Measurement of Peroxidation Products: Measure the formation of lipid peroxidation products, such as malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) method.

-

Absorbance Reading: Measure the absorbance of the resulting colored complex at 532 nm.

-

Calculation: Calculate the percentage of inhibition of lipid peroxidation.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, which are likely mediated through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. While specific quantitative data for this compound is limited, its structural analogs and related anthraquinones are known to exert anti-inflammatory effects.

Signaling Pathways in Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

| Microorganism | Assay Type | Parameter | Value | Reference |

| Escherichia coli | Well Diffusion Assay | Zone of Inhibition (mm) | 15 | [2] |

| Staphylococcus aureus | Well Diffusion Assay | Zone of Inhibition (mm) | 18 | [2] |

Experimental Protocol

This assay is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

-

Microbial Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Preparation: Pour molten nutrient agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of a solution of this compound to the wells.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around the wells.

Other Potential Biological Activities

Preliminary research and the activities of structurally similar compounds suggest that this compound may possess other biological activities that warrant further investigation, including:

-

Anti-angiogenic Activity: The inhibition of new blood vessel formation is a key strategy in cancer therapy.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of this compound suggest its potential in mitigating neurodegenerative diseases.

Conclusion and Future Directions

This compound is a natural compound with a remarkable spectrum of biological activities, making it a highly promising candidate for the development of novel therapeutics. Its potent anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, coupled with a well-defined mechanism of action in some cases, provide a strong foundation for further preclinical and clinical investigation.

Future research should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in animal models of various diseases.

-

Pharmacokinetic and toxicological profiling: To assess its safety and bioavailability.

-

Structure-activity relationship (SAR) studies: To optimize its therapeutic potential through chemical modification.

-

Elucidation of detailed molecular mechanisms: To fully understand its interactions with various cellular targets and signaling pathways.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. This compound is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Ellagic Acid in a Rat Model of Parkinson's Disease | Acta Medica Iranica [acta.tums.ac.ir]

- 5. researchgate.net [researchgate.net]

The Crimson Legacy: A Technical Guide to the Discovery and History of Laccaic Acid A as a Natural Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Laccaic acid A, the principal coloring component of lac dye. It details the historical significance of this natural colorant, the scientific journey of its discovery and characterization, and the modern understanding of its biological origins. This document offers a comprehensive resource, including detailed experimental protocols for its extraction, purification, and application, alongside a compilation of its physicochemical and spectroscopic properties.

A History Steeped in Color: From Ancient Textiles to Modern Science

The use of lac dye, a vibrant red colorant, spans millennia, with its origins rooted in the ancient traditions of Asia.[1][2] Secreted by the female lac insect, Kerria lacca, this resinous substance has been a prized commodity for dyeing textiles, particularly silk and wool, as well as for use in cosmetics and as a food colorant.[1][3] Historical records, including mentions by the Roman writer Claudius Aelianus as early as 250 AD, attest to its long-standing importance.[3] The name itself, derived from the Sanskrit "laksha," meaning one hundred thousand, reflects the vast number of insects required to produce a significant amount of dye.[4]

For centuries, the intricate process of lac dye production was a well-guarded art. The sticklac, resinous branches encrusted with the insect secretions, was harvested and processed to extract the water-soluble red dye.[5] The resulting color, ranging from a brilliant crimson to deeper purplish hues, was highly valued for its lightfastness on protein fibers.[1][3]

Unraveling the Molecular Structure and Biosynthesis

The primary chromophore of lac dye was identified as a complex of anthraquinone derivatives, collectively known as laccaic acids.[5] Among these, this compound is the most abundant and is primarily responsible for the characteristic red color.[6] Its intricate chemical structure, 7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid, was elucidated through modern spectroscopic techniques.[4]

A groundbreaking discovery in recent years has shifted the understanding of laccaic acid's origin. For a long time, it was believed that the lac insect itself produced the pigment. However, research from the Indian Institute of Science has revealed that the synthesis of laccaic acid is, in fact, carried out by a symbiotic, yeast-like fungus residing within the insect.[5][7] This fungus possesses the necessary genetic pathways to produce the pigment, a capability the insect itself lacks.[5][7] This symbiotic relationship highlights a fascinating aspect of natural product biosynthesis.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the properties of this compound is crucial for its application and further research. The following tables summarize key quantitative data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₉NO₁₂ | [4] |

| Molar Mass | 537.44 g/mol | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water, ethanol, and propylene glycol. Easily soluble in alkali. | [7] |

| pKa | 6.3 | [8] |

| pH Sensitivity | Orange-yellow (< 4.5), Orange-red (4.5-5.5), Purplish-red (> 5.5) | [7] |

Spectroscopic Data

| Technique | Wavelength (nm) / Wavenumber (cm⁻¹) | Source |

| UV-Vis (Acidic) | 488 | [8] |

| UV-Vis (Alkaline) | 528 | [8] |

| FT-IR (Key Peaks) | 1700-1650 (C=O of amide and carboxylic acid), 1463 (ring stretching coupled to hydroxyl in-plane bending) | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and application of this compound.

Extraction of Lac Dye from Sticklac

This protocol describes a conventional aqueous extraction method.

-

Preparation of Sticklac: Grind raw sticklac into a fine powder.

-

Aqueous Extraction:

-

Suspend the powdered sticklac in deionized water at a solid-to-liquid ratio of 1:25.

-

Heat the suspension to 60°C and maintain for 1 hour with constant stirring.[4]

-

-

Filtration: Filter the aqueous solution to remove the insoluble resin and insect debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lac dye extract.[4]

-

Acid Precipitation:

-

Acidify the concentrated extract with a dilute acid (e.g., 0.1% HCl) to precipitate the laccaic acids.[10]

-

Allow the precipitate to settle.

-

-

Calcium Salt Formation:

-

Crystallization:

-

Suspend the cold calcium salt in water and acidify.

-

Leave the suspension at room temperature for several days to allow for the crystallization of the lac dye.[10]

-

Microwave-Assisted Extraction (MAE) of Laccaic Acid

MAE offers a more rapid and efficient extraction method.

-

Sample Preparation: Use 4 g of powdered crude lac dye.[11]

-

Solvent System: Prepare an acidic aqueous solution.

-

Extraction Parameters:

-

Post-Extraction:

-

Filter the mixture to obtain the extract.

-

The resulting extract can be used directly for dyeing.

-

Purification of this compound by Preparative HPLC

This method allows for the isolation of high-purity this compound.

-

Chromatographic System:

-

Column: Inertsil ODS-3 reverse-phase C18 column.

-

Mobile Phase A: Methanol:acetonitrile (85:15).

-

Mobile Phase B: 0.15% perchloric acid in water.

-

Detection: PDA detector set between 275 nm and 410 nm.

-

-

Gradient Elution:

-

Develop a suitable gradient program with a total runtime of approximately 33 minutes.

-

Set the flow rate to 15 mL/min.

-

-

Fraction Collection:

-

Collect fractions based on the elution profile, with this compound typically having a retention time of around 15.19 minutes under these conditions.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fractions using a rotary evaporator.

-

Lyophilize the sample to obtain pure, dry this compound.

-

Dyeing of Wool with this compound

This protocol outlines the pre-mordanting and dyeing process for wool fibers.

-

Scouring of Wool: Wash the wool yarn or fabric with a neutral detergent to remove any impurities.

-

Pre-mordanting with Alum:

-

Prepare a mordant bath with alum (potassium aluminum sulfate) at a concentration of 8-20% of the dry weight of the wool.[1]

-

Dissolve the alum in hot water and then add it to a larger pot of water sufficient to cover the wool.

-

Introduce the wet, scoured wool to the mordant bath.

-

Slowly heat the bath to a simmer (around 80-90°C) and maintain for 1 hour.[1]

-

Allow the wool to cool in the mordant bath.

-

-

Dye Bath Preparation:

-

Prepare a dye bath with the extracted lac dye. The concentration will depend on the desired shade intensity.

-

-

Dyeing Process:

-

Introduce the mordanted, wet wool into the dye bath.

-

Slowly heat the dye bath to 75°C and maintain this temperature for 65 minutes, stirring occasionally.[11]

-

-

Rinsing and Drying:

-

After dyeing, remove the wool from the dye bath and rinse with water until the water runs clear.

-

Gently squeeze out excess water and air dry.

-

Visualizing the Workflow and Historical Context

The following diagrams, generated using Graphviz, illustrate key aspects of the discovery and utilization of this compound.

Caption: Historical timeline of the discovery and use of this compound.

Caption: General workflow for the extraction and purification of this compound.

Conclusion and Future Perspectives

This compound represents a fascinating intersection of history, biology, and chemistry. From its ancient roots as a traditional dye to its modern-day elucidation and the surprising discovery of its fungal origin, it continues to be a subject of scientific interest. The detailed protocols and compiled data in this guide provide a valuable resource for researchers exploring its potential in various fields, including natural product chemistry, materials science, and drug development. Further research into the enzymatic pathways of its biosynthesis in the symbiotic fungus could open new avenues for its sustainable production and the discovery of novel bioactive compounds.

References

- 1. dyeing with natural dyes: part 2 – mordanting - La Visch Designs [lavisch.com]

- 2. Mordanting wool and protein fibres with alum | Blog | It's a Stitch Up [itsastitchup.co.uk]

- 3. CN103013156A - Method for extracting laccaic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. seagreenandsapphire.wordpress.com [seagreenandsapphire.wordpress.com]

- 6. Microwave Assisted Green Isolation of Laccaic Acid from Lac Insect (Kerria lacca) for Wool Dyeing [pccc.icrc.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 11. A Preparative-HPLC Method Development and Validation for the Estimation and Identification of Laccaic Acid-A, Laccaic Acid-B, and Laccaic Acid-D | Bentham Science [eurekaselect.com]

Preliminary Safety and Toxicity Profile of Laccaic Acid A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of preliminary toxicity and safety studies conducted on Laccaic acid A, a natural anthraquinone dye. The information is compiled from a range of in vitro and in vivo studies, offering critical data for the ongoing evaluation of its potential applications in the pharmaceutical and food industries.

Executive Summary

This compound is the primary coloring component of lac dye, a natural colorant derived from the insect Kerria lacca.[1] Nonclinical safety evaluations of lac dye, where this compound is the most abundant isomer, have been conducted to assess its systemic and genetic toxicity.[1][2] These preliminary studies, encompassing acute, sub-acute, and chronic exposure, as well as genotoxicity and antigenicity, provide a foundational understanding of the safety profile of lac dye and, by extension, its main constituent, this compound. The collective evidence suggests a low level of toxicity, though some studies point towards a potential for tumor promotion at high concentrations, warranting further investigation.[3][4]

Acute Oral Toxicity

Acute oral toxicity studies are fundamental in establishing the immediate safety profile of a substance following a single high-dose exposure.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 420)

An acute oral toxicity study for lac dye was conducted in Sprague-Dawley (SD) rats in accordance with OECD test guideline No. 420.[5]

-

Test Animals: Healthy, young adult Sprague-Dawley rats (male and female).

-

Acclimatization: Animals were acclimated for a week prior to the study.[5]

-

Vehicle: The test substance, highly purified lac dye (LD), was suspended in distilled water (ddH₂O).[1][5]

-

Dosage and Administration: A single dose of LD was administered via oral gavage at concentrations of 1250, 2500, or 5000 mg/kg body weight (BW). The control group received the vehicle alone.[5]

-

Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[2][5]

-

Necropsy: At the end of the observation period, all animals were subjected to a gross necropsy to identify any noticeable lesions.[5]

Results

The acute oral toxicity studies on lac dye in rats established a high LD50 value, indicating low acute toxicity.

| Parameter | Value | Species | Observations | Reference |

| Acute Oral LD50 | > 5000 mg/kg BW | Sprague-Dawley Rats | No mortality or abnormal clinical signs were observed at any dose level. Body weight gain was comparable across all groups. No noticeable lesions were found at necropsy. | [5][6] |

Sub-Acute and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure.

Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity (Sub-Acute)

A 90-day repeated-dose oral toxicity study was performed on Sprague-Dawley rats.

-

Test Animals: Healthy male and female Sprague-Dawley rats.

-

Dosage and Administration: Lac dye was administered orally via gavage at doses of 50, 100, 200, or 500 mg/kg BW daily for 90 days. The control group received distilled water.[5]

-

Parameters Monitored: Daily observations for clinical signs, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination.

-

Necropsy and Histopathology: At the end of the 90-day period, all animals underwent a full necropsy, and a comprehensive list of organs and tissues were examined histopathologically.

Results

The 90-day study identified a No-Observed-Adverse-Effect-Level (NOAEL), providing a critical reference point for safe exposure levels. A long-term dietary toxicity study in Wistar rats over 52 weeks further supports the low chronic toxicity of lac dye.

| Study Duration | Parameter | Value | Species | Observations | Reference |

| 90-Day Study | NOAEL | 500 mg/kg BW | Sprague-Dawley Rats | Transient salivation was observed at 200 and 500 mg/kg BW, and red-purple pigmentation on femora and skulls at 500 mg/kg BW, both considered non-adverse effects. No other adverse effects were detected. | [5][6] |

| 52-Week Study | - | Up to 1000 mg/kg BW (in diet) | Wistar Rats | No toxic effects were observed based on body weight, organ weight, food consumption, urine analysis, biochemical and hematological indices, and histopathology. | [7] |

Genotoxicity and Mutagenicity

A battery of genotoxicity tests has been conducted to assess the potential of laccaic acid and lac dye to induce genetic mutations or chromosomal damage.

Experimental Protocols

The mutagenicity of lac dye was evaluated using the Ames test, following OECD test guideline No. 471.[5]

-

Bacterial Strains: Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537, and Escherichia coli tester strain WP2uvrA.[5]

-

Dosage: Lac dye was tested at concentrations up to 5000 µ g/plate .[5][8]

-

Metabolic Activation: The assay was conducted with and without a metabolic activation system (S-9 mixture).[5][8]

-

Endpoint: The number of revertant colonies was counted to assess the induction of point mutations.[8]

The clastogenic potential of lac dye was assessed using Chinese hamster lung (CHL) cells.

-

Cell Line: Chinese hamster lung (CHL) cells.[2]

-

Treatment Conditions: Cells were treated with lac dye for 6 hours (with and without S-9 mix) and 24 hours (without S-9 mix).[9]

-

Dosage: Sublethal doses were selected based on cytotoxicity assays.[9]

-

Endpoint: The number of cells with chromosomal aberrations was determined.[9]

Results

The collective results from genotoxicity assays indicate that lac dye is neither mutagenic nor clastogenic. However, some older studies suggested a potential for clastogenic effects and tumor promotion, highlighting the need for continued evaluation.

| Assay | Test System | Result | Observations | Reference |

| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium & E. coli | Negative | Lac dye did not increase the number of revertant colonies in any of the tester strains, with or without metabolic activation. | [3][5][8] |

| φX Fidelity Assay | - | Negative | No mutagenic activity was observed. | [3] |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) Cells | Negative | No increase in the number of cells with aberrant chromosomes was observed at the tested doses. | [2] |

| In Vitro Cytotoxicity and Mutagenicity | Chinese Hamster Lung Cells | Negative | No cytotoxicity or mutagenicity was observed. | [3] |

| Inhibition of Metabolic Cooperation | Chinese Hamster V79 Cells | Positive | Laccaic acid inhibited metabolic cooperation, suggesting potential tumor-promoting activity. | [3][10] |

| Clastogenic Effect | Mouse Bone Marrow Cells | Positive | One study reported a clastogenic effect of lac dye on bone marrow cells of mice. | [3] |

Antigenicity

The potential for lac dye to induce an allergic or anaphylactic response has also been investigated.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) Test

An in vivo passive cutaneous anaphylaxis test was conducted to assess the antigenic potential of lac dye.

-

Methodology: The specific details of the PCA test protocol used in the cited studies were not fully elaborated in the search results. Generally, this test involves sensitizing an area of skin with serum containing antibodies and then challenging the subject with the test antigen to observe for a localized allergic reaction.

Results

The available data suggests that lac dye lacks antigenicity.

| Assay | Result | Observations | Reference |

| Passive Cutaneous Anaphylaxis Test | Negative | Lac dye did not induce anaphylactic skin responses, in contrast to the positive reaction observed with the known allergen ovalbumin. | [6] |

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions of this compound, the following diagrams are provided.

Caption: Workflow for the acute oral toxicity study of lac dye.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Caption: Proposed mechanism of Dnmt1 inhibition by this compound.

Conclusion

The available preliminary studies on lac dye, with this compound as its principal component, indicate a low level of acute, sub-acute, and chronic toxicity. The oral LD50 in rats is greater than 5000 mg/kg, and a 90-day study established a NOAEL of 500 mg/kg BW.[5][6] Furthermore, a comprehensive battery of genotoxicity tests has largely demonstrated that lac dye is not mutagenic or clastogenic, and it appears to lack antigenicity.[5][6]

However, some conflicting historical data regarding clastogenicity and the potential for tumor promotion through the inhibition of metabolic cooperation suggest that further studies on isolated, highly purified this compound are warranted to fully delineate its safety profile.[3][4] The identification of its inhibitory action on DNA methyltransferase 1 provides a potential mechanistic avenue for both its therapeutic and, possibly, its long-term toxicological effects that merits deeper investigation.[11] These findings provide a solid foundation for drug development professionals and researchers to make informed decisions regarding the future investigation and potential application of this compound.

References

- 1. Frontiers | Nonclinical safety evaluation of food colorant lac dye via systematic toxicity profiling with assessment of in vivo antigenic potential [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antigenicity evaluation of lac color and exploratory study for identifying potential biomarkers of anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonclinical safety evaluation of food colorant lac dye via systematic toxicity profiling with assessment of in vivo antigenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonclinical safety evaluation of food colorant lac dye via systematic toxicity profiling with assessment of in vivo antigenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of the carcinogenic potential of a proposed food coloring additive, laccaic acid, using short-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Laccaic Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of laccaic acid A in various solvents. The information is intended to assist researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and material science in effectively utilizing this compound. This document summarizes available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Topic: Solubility Profile of this compound

This compound is one of the major components of lac dye, a natural colorant derived from the insect Kerria lacca.[1] Its solubility is a critical parameter for its application in various fields, including as a dye, a potential therapeutic agent, and a component in photosensitive materials.[2] The solubility of this compound is influenced by the solvent's polarity, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in different solvents. It is important to note that there can be variations in reported values due to differences in experimental conditions and the purity of the laccaic acid used.

| Solvent | Concentration (% w/v) | Concentration (g/L) | Temperature (°C) | Source |

| Water | 0.0335% | 0.335 | 20 | [2][3] |

| 95% Ethanol | 0.916% | 9.16 | 20 | [2][3] |

| Ethanol | - | 2.1 | Not Specified | [4] |

| Acetone | - | 3.4 | Not Specified | [4] |

| Chloroform | - | 1.8 | Not Specified | [4] |

Qualitative Solubility Data

Qualitative solubility information provides a broader understanding of suitable solvent systems for this compound.

| Solvent | Solubility Description | Source(s) |

| Water | Slightly soluble[2][3], Insoluble[5], Soluble (as dye components)[6] | [2][3][5][6] |

| Alkali/Aqueous Base | Easily soluble[2][3], Slightly soluble[7] | [2][3][7][8] |

| Ethanol | Slightly soluble[2][3], Soluble[5], Soluble | [2][3][5][9] |

| Methanol | Soluble | [5][9] |

| DMSO | Slightly soluble[2][7], Soluble | [2][7][9] |

| Acetone | Soluble | [5] |

| Propylene Glycol | Slightly soluble | [2][3] |

| Acetic Acid | Soluble | [5] |

| Pyridine | Soluble | [9] |

The solubility of laccaic acid in aqueous solutions is highly dependent on pH. It is readily soluble in alkaline solutions due to the formation of sodium salts.[2][8]

Experimental Protocol for Solubility Determination

While specific experimental details for this compound solubility are not extensively published, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[10] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-